Mammalian Topoisomerase I Inhibition: Mappicine Ketone vs. Camptothecin
Camptothecin inhibits mammalian topoisomerase I, which causes host-cell DNA replication arrest and cytotoxicity, preventing its use as a selective antiviral agent. In contrast, mappicine ketone and related substituted indolizino[1,2-b]quinolinones that lack the α-hydroxylactone E-ring do not inhibit mammalian topoisomerase I and are non-cytotoxic to mammalian cells at concentrations that exhibit antiviral activity [1]. This mechanistic bifurcation is the foundational rationale for selecting mappicine-class compounds over camptothecin for antiviral development programs.
| Evidence Dimension | Mammalian topoisomerase I inhibition and resultant host-cell cytotoxicity |
|---|---|
| Target Compound Data | Mappicine ketone: no inhibition of mammalian topoisomerase I; non-cytotoxic to mammalian cells at antiviral concentrations. |
| Comparator Or Baseline | Camptothecin: potent inhibitor of mammalian topoisomerase I; cytotoxic to mammalian cells. |
| Quantified Difference | Qualitative binary difference: Topo I inhibition absent vs. present; cytotoxicity absent vs. present at antiviral-equivalent concentrations. |
| Conditions | Patent disclosure [0005]–[0006] citing Pendrak et al. J. Org. Chem. 1994, 59, 2623–2625 and Pendrak et al. J. Org. Chem. 1995, 60, 2912–2915. |
Why This Matters
For antiviral screening, mappicine-class compounds provide a therapeutic window unattainable with camptothecin, which is confounded by host-cell toxicity at all active concentrations.
- [1] Curran, D. P.; Parniak, M.; Gabarda, A. Mappicine analogs, methods of inhibiting retroviral reverse transcriptase and methods of treating retroviruses. U.S. Patent Application US20040058948A1, 2004. [0005]–[0006]. View Source
